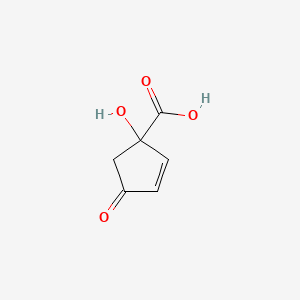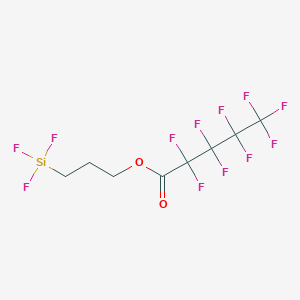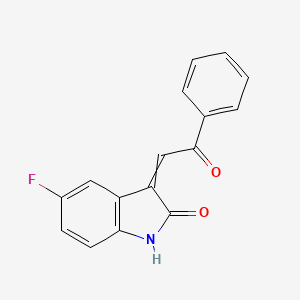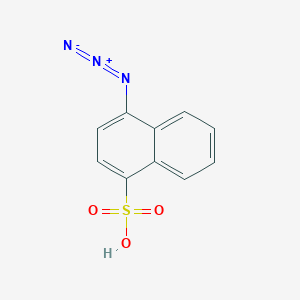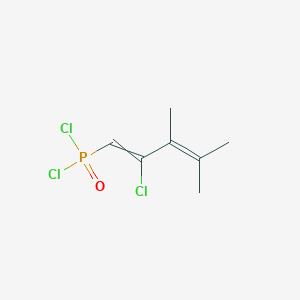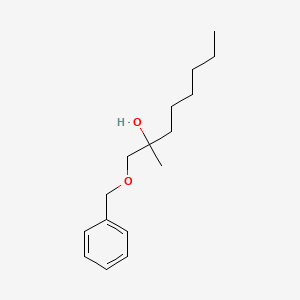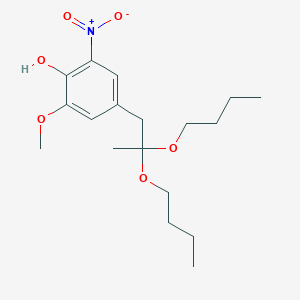
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol is an organic compound with the molecular formula C18H29NO6 It is characterized by the presence of a nitro group, a methoxy group, and a dibutoxypropyl side chain attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol typically involves the following steps:
Alkylation: The methoxy group is introduced through an alkylation reaction using methanol and a suitable catalyst.
Butoxylation: The dibutoxypropyl side chain is added via a reaction with 2,2-dibutoxypropane under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like distillation, crystallization, or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dibutoxypropyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-aminophenol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, or other cellular processes depending on its specific application.
Comparación Con Compuestos Similares
4-(2,2-Dibutoxypropyl)-2-methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(2,2-Dibutoxypropyl)-2-nitrophenol: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Methoxy-6-nitrophenol: Lacks the dibutoxypropyl side chain, which may influence its biological activity and industrial applications.
Uniqueness: 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90176-93-5 |
|---|---|
Fórmula molecular |
C18H29NO6 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
4-(2,2-dibutoxypropyl)-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C18H29NO6/c1-5-7-9-24-18(3,25-10-8-6-2)13-14-11-15(19(21)22)17(20)16(12-14)23-4/h11-12,20H,5-10,13H2,1-4H3 |
Clave InChI |
IOHIAXLFAQGYBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


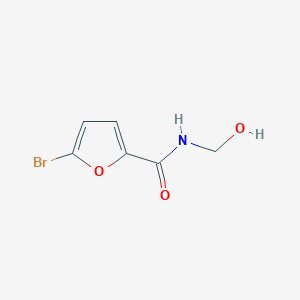
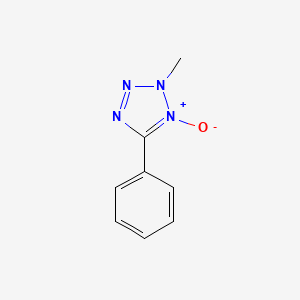
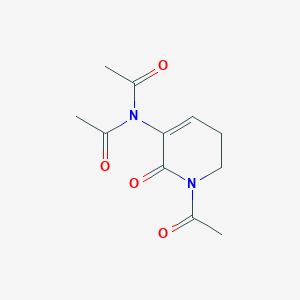
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)
